molecular formula C16H12ClN4NaO4S B081609 Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate CAS No. 10566-47-9

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate

Cat. No. B081609
CAS RN: 10566-47-9
M. Wt: 414.8 g/mol
InChI Key: RTWXHJDIGCQZPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate, also known as Sudan IV, is a synthetic azo dye commonly used in scientific research. It is a red powder that is soluble in water and ethanol. Sudan IV is widely used in biochemistry and biology research as a staining agent for lipids, proteins, and nucleic acids.

Mechanism Of Action

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is a hydrophobic dye that binds to lipids and proteins through non-covalent interactions. It stains lipids by partitioning into the hydrophobic regions of the lipid bilayer. Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV also binds to proteins through hydrophobic interactions and electrostatic interactions with charged amino acid residues. The binding of Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV to proteins and lipids allows for their visualization in biological samples.

Biochemical And Physiological Effects

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be relatively non-toxic and is generally safe to handle in a laboratory setting. However, it is important to follow proper safety protocols when handling Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV, as it can be harmful if ingested or inhaled.

Advantages And Limitations For Lab Experiments

One of the main advantages of Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is its ability to stain lipids in tissues and cells. This allows researchers to visualize the distribution and concentration of lipids in biological samples. Additionally, Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is relatively inexpensive and easy to use. However, there are also some limitations to its use. Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is not specific to any particular lipid or protein, and it may stain other substances in addition to the target molecule. Additionally, Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV may not be suitable for use in certain experiments where more specific staining methods are required.

Future Directions

There are several future directions for research involving Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV. One possible direction is the development of more specific staining methods for lipids and proteins. This could involve the synthesis of new dyes with greater specificity for certain lipid or protein molecules. Another possible direction is the use of Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV in combination with other staining agents to provide more detailed information about the structure and function of biological molecules. Additionally, Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV may be used in the development of new diagnostic tools for diseases that involve lipid or protein abnormalities.

Synthesis Methods

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is synthesized through a diazo-coupling reaction between 2-chloroaniline and 4-aminoazobenzene. The reaction is catalyzed by copper sulfate and sodium acetate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV.

Scientific Research Applications

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is commonly used in scientific research as a staining agent for lipids, proteins, and nucleic acids. It is used to visualize the distribution and concentration of lipids in tissues and cells. Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is also used to detect the presence of proteins in biological samples, such as blood and urine. Additionally, Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is used to stain nucleic acids, such as DNA and RNA, in gel electrophoresis experiments.

properties

CAS RN

10566-47-9

Product Name

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate

Molecular Formula

C16H12ClN4NaO4S

Molecular Weight

414.8 g/mol

IUPAC Name

sodium;4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-14-5-3-2-4-13(14)17)16(22)21(20-10)11-6-8-12(9-7-11)26(23,24)25;/h2-9,15H,1H3,(H,23,24,25);/q;+1/p-1

InChI Key

RTWXHJDIGCQZPU-UHFFFAOYSA-M

Isomeric SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Other CAS RN

10566-47-9

Origin of Product

United States

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